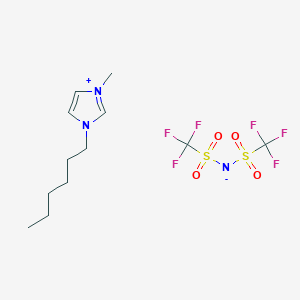

1-Hexil-3-metilimidazolio bis(trifluorometilsulfonil)imida

Descripción general

Descripción

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a 1-alkyl-3-methylimidazolium-based ionic liquid. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility for various gases, including oxygen and methane . These characteristics make it a valuable material in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

Electrochemical Applications

Electrolytes for Energy Storage

One of the primary applications of [HMIM][Tf2N] is as an electrolyte in energy storage devices, particularly lithium-ion batteries. Its high ionic conductivity and thermal stability enhance the efficiency and lifespan of these batteries. Studies have demonstrated that incorporating this ionic liquid into battery systems can significantly improve charge-discharge rates and overall performance due to its favorable electrochemical properties .

Electrochemical Sensing

In electrochemical sensing, [HMIM][Tf2N] has been used to modify carbon paste electrodes, enhancing their sensitivity and stability. Research indicates that this ionic liquid improves the detection limits for various analytes, making it a promising candidate for developing advanced electrochemical sensors .

Green Chemistry

Green Solvent

[HMIM][Tf2N] serves as an environmentally friendly solvent in numerous chemical processes. Its low volatility and negligible vapor pressure make it a safer alternative to traditional organic solvents, which can pose health and environmental risks. This property has led to its use in various chemical reactions, including synthesis processes where a green approach is essential .

CO2 Capture and Utilization

The compound has been explored for its potential in carbon dioxide capture and utilization. It can be combined with materials like titanium dioxide to create hybrid absorbents that efficiently capture CO2 from industrial emissions. This application not only aids in reducing greenhouse gas emissions but also facilitates the recycling of CO2 into useful chemicals .

Separation Processes

Liquid-Liquid Extraction

[HMIM][Tf2N] is effective in liquid-liquid extraction processes, particularly for the recovery of valuable metals from industrial waste streams. Its ability to selectively solvate metal ions makes it suitable for applications in hydrometallurgy and environmental remediation .

Biorefinery Applications

In biorefineries, [HMIM][Tf2N] has been utilized for the separation and purification of biofuels and other bioproducts. Its unique properties allow for efficient extraction processes that are crucial for maximizing yield from biomass feedstocks .

Biomedical Applications

Biocompatible Materials

In the biomedical field, [HMIM][Tf2N] is being investigated for its potential in drug delivery systems. Its biocompatibility allows it to be used as a carrier for pharmaceuticals, enhancing drug solubility and release profiles while ensuring safety for biological applications .

Tissue Engineering

Research has also explored the use of this ionic liquid in tissue engineering applications. Its properties can be tailored to create scaffolds that support cell growth and differentiation, which is vital for regenerative medicine .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Electrochemistry | Lithium-ion battery electrolytes | Enhanced efficiency and lifespan |

| Electrochemical sensors | Improved sensitivity and stability | |

| Green Chemistry | Green solvent | Safer alternative to traditional solvents |

| CO2 capture and utilization | Reduces greenhouse gas emissions | |

| Separation Processes | Liquid-liquid extraction | Efficient recovery of valuable metals |

| Biorefinery applications | Maximizes yield from biomass feedstocks | |

| Biomedical Applications | Drug delivery systems | Improved drug solubility and release |

| Tissue engineering | Supports cell growth and differentiation |

Case Studies

- Electrolytic Performance Enhancement : A study demonstrated that integrating [HMIM][Tf2N] into lithium-ion batteries led to a 20% increase in energy density compared to conventional electrolytes. The ionic liquid's high conductivity was pivotal in achieving this improvement.

- CO2 Absorption Efficiency : Research conducted by Chen et al. (2021) highlighted that a hybrid absorbent combining [HMIM][Tf2N] with titanium dioxide achieved a CO2 absorption capacity of 4.5 mmol/g, showcasing its effectiveness in carbon capture technologies .

- Biocompatibility Testing : In biomedical research, [HMIM][Tf2N] was tested for drug delivery applications where it successfully encapsulated hydrophobic drugs, significantly enhancing their solubility and bioavailability.

Mecanismo De Acción

Target of Action

1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide, also known as HMIM TFS, is a type of ionic liquid . Its primary targets are gases such as oxygen and methane . The compound enhances the solubility of these gases, which can be particularly useful in various industrial applications .

Mode of Action

HMIM TFS interacts with its targets (gases) by improving their solubility . This is achieved through the unique ionic structure of the compound, which allows it to interact effectively with gases .

Biochemical Pathways

It is known that the compound’s ability to enhance gas solubility can influence various processes where these gases are involved .

Result of Action

The primary result of HMIM TFS’s action is the enhanced solubility of gases such as oxygen and methane . This can lead to improved efficiency in processes where these gases are utilized .

Action Environment

The action of HMIM TFS can be influenced by environmental factors. For instance, high temperature and low solid content are beneficial to reduce the viscosity of HMIM TFS . Additionally, the presence of carbon dioxide can improve the solubility of other gases in HMIM TFS .

Análisis Bioquímico

Biochemical Properties

It has been found that this compound can enhance the sensitivity and stability of electrodes in electrochemical sensing applications

Molecular Mechanism

It is known to enhance the sensitivity and stability of electrodes in electrochemical sensing applications , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

The synthesis of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves a multi-step process:

Synthesis of 1-Hexyl-3-methylimidazolium chloride: This is achieved by reacting 1-methylimidazole with 1-chlorohexane under reflux conditions.

Anion Exchange: The chloride ion in 1-Hexyl-3-methylimidazolium chloride is replaced with the bis(trifluoromethylsulfonyl)imide anion.

Industrial production methods often involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Oxidation and Reduction: This compound can participate in redox reactions, often facilitated by its ionic nature.

Substitution Reactions: The imidazolium cation can undergo nucleophilic substitution reactions, where the alkyl group can be replaced by other nucleophiles.

Complex Formation: It can form complexes with various metal ions, enhancing its utility in catalysis and electrochemical applications.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides.

Comparación Con Compuestos Similares

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can be compared with other similar ionic liquids, such as:

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Hexyl-3-methylimidazolium chloride

- 1-Butyl-3-methylimidazolium hexafluorophosphate

Compared to these compounds, 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide offers unique advantages in terms of gas solubility and thermal stability .

Actividad Biológica

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (HMIM NTf2) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article delves into the biological activity of HMIM NTf2, exploring its effects on biological systems, potential toxicity, and applications in biocatalysis and electrochemical sensing.

- Molecular Formula : C₁₂H₁₉F₆N₃O₄S₂

- Molecular Weight : 447.42 g/mol

- Density : 1.37 g/cm³ (at 29 °C)

- Viscosity : 63.2 cP (at 25 °C)

- Conductivity : 1.73 mS/cm (at 20 °C)

- Melting Point : -7 °C

These properties contribute to its stability and solvation capabilities, making it suitable for various applications in biological systems.

Toxicity Studies

Recent studies have highlighted the potential toxic effects of HMIM NTf2 on microbial communities and enzyme activities in soil ecosystems. For instance, a study demonstrated that exposure to HMIM NTf2 significantly altered the soil microbial community structure, reducing diversity at higher concentrations (5.0 mg/kg and 10.0 mg/kg) while stimulating certain enzyme activities like urease at lower concentrations .

| Concentration (mg/kg) | Urease Activity | Microbial Diversity |

|---|---|---|

| Control | Baseline | High |

| 1.0 | Stimulated | Moderate |

| 5.0 | Decreased | Low |

| 10.0 | Decreased | Very Low |

Biodegradability

Another important aspect of HMIM NTf2 is its biodegradability. Research indicates that microbial communities can degrade HMIM NTf2 effectively, suggesting that while it may have toxic effects initially, it can be broken down over time by environmental microbes .

Applications in Biocatalysis

HMIM NTf2 has shown promise as a solvent in biocatalytic processes due to its ability to enhance reaction rates and product yields. Studies have reported that using HMIM NTf2 can improve the solubility of substrates and enzymes, leading to more efficient reactions . For example, it has been used successfully in the electrochemical sensing of compounds like rutin, where it enhanced electrode sensitivity and stability .

Case Studies

- Electrochemical Sensing : Research by Macikova et al. (2012) demonstrated that incorporating HMIM NTf2 into modified carbon paste electrodes significantly improved the detection sensitivity for rutin, showcasing its utility in analytical chemistry applications.

- Soil Microbial Community Impact : A comprehensive study examined the impact of various ionic liquids, including HMIM NTf2, on soil enzyme activity and microbial diversity over a 40-day incubation period. The findings indicated a clear correlation between ionic liquid concentration and microbial community structure alteration .

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-hexyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.C2F6NO4S2/c1-3-4-5-6-7-12-9-8-11(2)10-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h8-10H,3-7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNFOZUBFOFJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049290 | |

| Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382150-50-7 | |

| Record name | 382150-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsufonyl)imide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X324RB62K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide?

A1: The molecular formula of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is C12H19F6N3O4S2, and its molecular weight is 447.44 g/mol.

Q2: What is the thermal stability of [HMIM][NTf2]?

A2: [HMIM][NTf2] exhibits high thermal stability. Its decomposition temperature is reported to be higher than that of 1-hexyl-3-methylimidazolium acetate. []

Q3: What is known about the glass transition temperature of [HMIM][NTf2]?

A3: [HMIM][NTf2] can form a glass with a glass transition temperature (Tg) of approximately 183 K. This value aligns with the empirical relation Tg ≈ (2/3)Tfus, where Tfus is the melting point. [] Adiabatic calorimetry measurements reveal that the heat capacity of the liquid-quenched glass exceeds that of the crystal across a wide temperature range. []

Q4: How does the alkyl chain length of the cation in imidazolium-based ionic liquids affect the solubility of CO2?

A4: Studies comparing CO2 solubility in different imidazolium-based ionic liquids reveal that increasing the alkyl chain length of the cation generally leads to decreased CO2 solubility. For instance, at a given temperature and pressure, the solubility of CO2 is higher in 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf2]) compared to [HMIM][NTf2]. []

Q5: Can [HMIM][NTf2] be used for CO2 capture?

A5: Yes, [HMIM][NTf2] has shown potential for CO2 capture applications. Studies have investigated its use in pre-combustion carbon capture at integrated gasification combined cycle (IGCC) power plants. [] While the cost of CO2 avoided by [HMIM][NTf2]-based capture and storage systems is currently high, around $63 per tonne of CO2, research is ongoing to improve CO2 solubility and process efficiency, which could enhance the economic viability of this technology. []

Q6: What is the role of [HMIM][NTf2] in the extraction of sulfur-containing aromatic compounds from fuels?

A6: [HMIM][NTf2] has been investigated for its potential in deep desulfurization processes for fuels, aiming to reduce sulfur content beyond the capabilities of conventional hydrodesulfurization. [] Studies have explored the extraction of sulfur-containing aromatic compounds (SAs) from diesel and gasoline using [HMIM][NTf2]. [] The regeneration of [HMIM][NTf2] in such processes, specifically the re-extraction of SAs from the ionic liquid using supercritical carbon dioxide (scCO2), has been a focus of research. []

Q7: Can [HMIM][NTf2] be used as a solvent for chemical reactions?

A7: Yes, [HMIM][NTf2] has potential as a solvent for chemical reactions. For instance, it can facilitate the crystallization of carbamates from alkanolamine solutions, offering a potential route for CO2 capture and regeneration. [] This application highlights the ability of [HMIM][NTf2] to alter reaction pathways and potentially enhance process efficiency.

Q8: How does the presence of water affect the nanostructure of [HMIM][NTf2]?

A8: Molecular dynamics simulations have shown that water molecules can significantly impact the nanostructural organization of [HMIM][NTf2]. [] At low water concentrations, water molecules tend to cluster and are surrounded by cation-anion pairs. [] As water concentration increases, cation tail aggregation begins, leading to phase separation between water and the ionic liquid. [] At high water concentrations, this aggregation intensifies, culminating in the formation of micelles, with large water channels solvating aggregates of cations and anions. []

Q9: Can [HMIM][NTf2] be used in the fabrication of luminescent materials?

A9: Yes, [HMIM][NTf2] has shown promise in developing luminescent materials. It can be used as a solvent for lanthanide complexes, resulting in highly luminescent mixtures. [, ] Furthermore, incorporating [HMIM][NTf2] into poly(methyl methacrylate) (PMMA) matrices with europium(III) complexes yields flexible, luminescent polymer films. [] These films exhibit bright red photoluminescence upon UV irradiation, showcasing the potential of [HMIM][NTf2] in optoelectronic applications.

Q10: How does confinement impact the behavior of [HMIM][NTf2]?

A10: Confinement significantly affects the structural and dynamic properties of [HMIM][NTf2]. When confined within polymer matrices like poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-co-HFP), the local structure of [HMIM][NTf2], particularly around the imidazolium C–H groups, is disrupted. [] This disruption is evident from the blue-shifts observed in infrared spectroscopy measurements. [] Additionally, pressure amplifies these confinement effects, suggesting that pressure-enhanced ionic liquid-polymer interactions play a significant role in confined systems. []

Q11: Can [HMIM][NTf2] be used in the development of conductive membranes?

A11: Research suggests potential for [HMIM][NTf2] in creating conductive membranes. Studies have explored incorporating [HMIM][NTf2] into systems with polystyrene-grafted nanoparticles. [] These systems aim to achieve conductive structures with minimal sulfonation levels. [] The presence of [HMIM][NTf2] within these structures enhances conductivity, making them promising for applications like fuel cells and water filtration, where controlled ion transport is crucial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.